molecular formula C8H4ClNO2S B12310107 5-Chlorothieno[2,3-b]pyridine-3-carboxylic acid

5-Chlorothieno[2,3-b]pyridine-3-carboxylic acid

Cat. No.: B12310107
M. Wt: 213.64 g/mol
InChI Key: FIAYDMNGASLDCL-UHFFFAOYSA-N
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Description

5-Chlorothieno[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that contains both a thieno and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chlorothieno[2,3-b]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine with thiophene-2-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-Chlorothieno[2,3-b]pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

5-Chlorothieno[2,3-b]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chlorothieno[2,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chlorothieno[3,2-b]pyridine
  • 5-Chlorothieno[2,3-b]pyridine-2-carboxylic acid
  • 5-Chlorothieno[3,2-b]pyridine-2-carboxylic acid

Uniqueness

5-Chlorothieno[2,3-b]pyridine-3-carboxylic acid is unique due to its specific ring structure and the position of the chlorine and carboxylic acid groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C8H4ClNO2S

Molecular Weight

213.64 g/mol

IUPAC Name

5-chlorothieno[2,3-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C8H4ClNO2S/c9-4-1-5-6(8(11)12)3-13-7(5)10-2-4/h1-3H,(H,11,12)

InChI Key

FIAYDMNGASLDCL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=CS2)C(=O)O)Cl

Origin of Product

United States

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